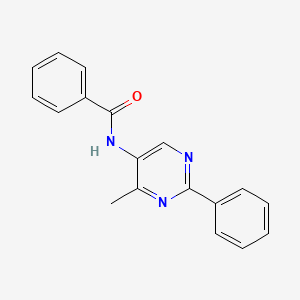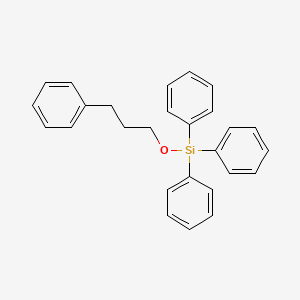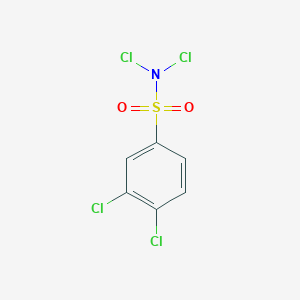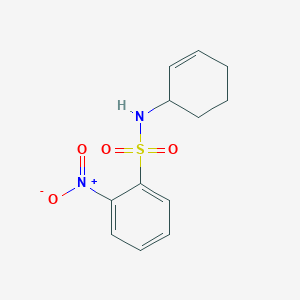
Heptatriacont-13-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptatriacont-13-ene is a hydrocarbon compound with the molecular formula C37H74. It is an alkene, characterized by the presence of a double bond at the 13th position in its carbon chain. This compound is part of the larger family of long-chain alkenes, which are often found in natural products and have various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: Heptatriacont-13-ene can be synthesized through several methods, including:
Olefination Reactions: One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Hydrogenation of Alkynes: Partial hydrogenation of heptatriacont-13-yne can yield this compound under controlled conditions.
Industrial Production Methods: Industrial production of this compound often involves:
Catalytic Cracking: This process breaks down larger hydrocarbons into smaller alkenes, including this compound.
Fischer-Tropsch Synthesis: This method converts carbon monoxide and hydrogen into hydrocarbons, including long-chain alkenes like this compound, using metal catalysts.
化学反応の分析
Types of Reactions: Heptatriacont-13-ene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form alcohols, aldehydes, or carboxylic acids.
Reduction: The double bond can be reduced to form heptatriacontane.
Substitution: Halogenation reactions can introduce halogen atoms at the double bond.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Halogenation can be achieved using halogens like bromine (Br2) or chlorine (Cl2).
Major Products:
Oxidation: Heptatriacontan-13-ol, heptatriacontanal, and heptatriacontanoic acid.
Reduction: Heptatriacontane.
Substitution: Heptatriacont-13-yl halides.
科学的研究の応用
Heptatriacont-13-ene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of long-chain alkenes in various chemical reactions.
Biology: Research on its biological activity includes its role in pheromone communication in certain insect species.
Industry: Used in the synthesis of specialty chemicals and as a precursor for the production of lubricants and surfactants.
作用機序
The mechanism of action of heptatriacont-13-ene in biological systems involves:
Molecular Targets: It interacts with specific receptors or enzymes, influencing biological pathways.
Pathways Involved: It may modulate signaling pathways related to pheromone detection or metabolic processes.
類似化合物との比較
Heptatriacont-13-ene can be compared with other long-chain alkenes such as:
Heptatriacontane: The fully saturated analog without a double bond.
Hexatriacont-13-ene: A similar compound with one less carbon atom.
Octatriacont-13-ene: A similar compound with one more carbon atom.
Uniqueness: this compound’s unique position of the double bond at the 13th carbon distinguishes it from other alkenes, influencing its reactivity and applications.
特性
CAS番号 |
647841-27-8 |
|---|---|
分子式 |
C37H74 |
分子量 |
519.0 g/mol |
IUPAC名 |
heptatriacont-13-ene |
InChI |
InChI=1S/C37H74/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h25,27H,3-24,26,28-37H2,1-2H3 |
InChIキー |
ZIWNFSUMWIISLR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC=CCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Propan-2-yl [(2R)-oxiran-2-yl]acetate](/img/structure/B12600667.png)
![Methyl [2-(cyanomethyl)phenyl]acetate](/img/structure/B12600679.png)
![4-Chloro-3-{[(pyridin-2-yl)oxy]methyl}aniline](/img/structure/B12600684.png)


![2-{1-[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-benzoimidazol-2-ylsulfanyl}-N-thiazol-2-yl-acetamide](/img/structure/B12600714.png)







